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Compound of Interest

Compound Name: Fenfluthrin

Cat. No.: B3416385

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of Fenfluramine, a
pharmaceutical compound approved for the treatment of seizures associated with Dravet
syndrome.[1] The primary synthesis route described herein is a two-step process involving the
formation of a key ketone intermediate followed by reductive amination. An alternative
electrochemical method is also briefly discussed.

Synthesis Overview

The most common and scalable synthesis of racemic Fenfluramine, (RS)-N-ethyl-1-[3-
(trifluoromethyl)phenyl]propan-2-amine, begins with the commercially available 1-(3-
(trifluoromethyl)phenyl)propan-2-one. This ketone is then reacted with ethylamine in a reductive
amination process to yield the final product.[2][3] This route is amenable to large-scale
production and avoids the need for chromatographic purification.[1][2][3]

An alternative synthesis involves the electrochemical reaction of 1-(3-trifluoromethyl)phenyl-
propan-2-one with a large excess of ethylamine, which has been reported to produce
Fenfluramine with an 87% yield.[1] Other reported, albeit more complex, synthesis pathways
include those starting from a tosylate intermediate which is converted to an azide, followed by
hydrogenation and subsequent reaction with acetaldehyde and sodium borohydride.[1] Another
method involves the hydrogenation of an oxime to a primary amine, which is then acetylated
and reduced to Fenfluramine using lithium aluminum hydride.[1]
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For the purposes of these application notes, we will focus on the prevalent and scalable two-

step synthesis route.

Data Presentation
Table 1: Synthesis of 1-(3-

(trifluoromethyl)phenyl)propan-2-one
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Table 2: Synthesis of Fenfluramine and its
Hydrochloride Salt
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Note: Specific yield data for the borohydride reduction route is not detailed in the provided
search results, but the process is described as suitable for kilogram-scale production.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 1-(3-
(trifluoromethyl)phenyl)propan-2-one from 2-(3-
(trifluoromethyl)phenyl)acetic acid

e Reaction Setup: In a suitable reaction vessel, combine 2-(3-(trifluoromethyl)phenyl)acetic

acid with acetic anhydride.[2][3]

e Reaction Conditions: The reaction is typically heated to drive the conversion. The specific
temperature and reaction time should be optimized and monitored by a suitable analytical
method (e.g., TLC, GC-MS).

o Work-up and Isolation: Upon completion, the excess acetic anhydride and acetic acid
byproduct are removed, typically by distillation. The crude 1-(3-
(trifluoromethyl)phenyl)propan-2-one is then purified, for example, by vacuum distillation.

Protocol 2: Synthesis of Fenfluramine via Reductive
Amination

e Reaction Setup: Charge a reaction vessel with 1-(3-(trifluoromethyl)phenyl)propan-2-one.

e Imine Formation: Add ethylamine to the ketone. The reaction forms an imine intermediate (a
Schiff base).[3]

e Reduction: Introduce a borohydride reducing agent, such as sodium borohydride or sodium
triacetoxyborohydride, to the reaction mixture.[2][3] The specific choice of borohydride agent
may influence the reaction conditions and work-up procedure.

o Work-up and Isolation: After the reduction is complete, the reaction is quenched, and the
Fenfluramine free base is extracted into an organic solvent. The solvent is then removed to
yield the crude product.
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Protocol 3: Purification of Fenfluramine as the
Hydrochloride Salt

e Salt Formation: Dissolve the crude Fenfluramine free base in a suitable solvent and treat
with hydrochloric acid to precipitate the hydrochloride salt.

o Crystallization: The crude Fenfluramine HCl is then purified by crystallization. A detailed
procedure is as follows:

o

Suspend the crude Fenfluramine HCI (1.00 wt, 1.0 eq.) in tert-Butyl methyl ether (TBME)
(20.0 vol).[3]

o

Heat the suspension to reflux (50 to 58°C).[3]

[¢]

Add ethanol (5.0 vol) while maintaining the temperature between 50 and 58°C.[3]

[¢]

Stir for 5 to 10 minutes to ensure complete dissolution.[3]

o

Cool the solution to allow for crystallization of the purified Fenfluramine HCI.

o

Collect the crystals by filtration and dry under vacuum.

Mandatory Visualization
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Precursor Synthesis
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Caption: Workflow for the synthesis of Fenfluramine HCI.
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Caption: Reductive amination of the ketone intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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